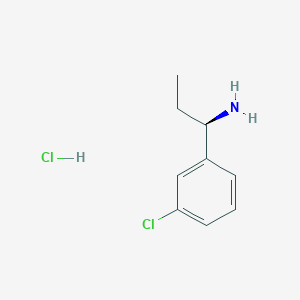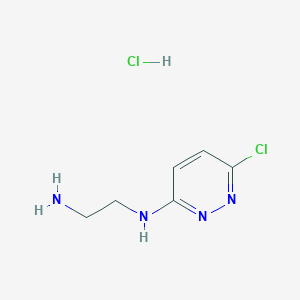
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, also known as (R)-CPCA, is a chemical compound that belongs to the class of phenethylamines. It is used in scientific research for its potential as a psychoactive drug and has been studied for its effects on the central nervous system. In
Mechanism of Action
The mechanism of action of (R)-CPCA involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine, which can have a number of effects on the central nervous system. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (R)-CPCA are still being studied. However, it has been shown to increase locomotor activity in rats, which suggests that it has a stimulant effect on the central nervous system. It has also been shown to increase the release of dopamine in the brain, which can have a number of effects on behavior and mood.
Advantages and Limitations for Lab Experiments
The advantages of using (R)-CPCA in lab experiments include its potential as a selective dopamine reuptake inhibitor and its ability to increase locomotor activity in rats. However, the limitations include the fact that it is a psychoactive drug and may have unwanted effects on behavior and mood. Additionally, it is not approved for human use and may have unknown long-term effects.
Future Directions
For the study of (R)-CPCA include the development of new drugs based on its structure and mechanism of action, the study of its effects on other neurotransmitters and their receptors, and further studies to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis method of (R)-CPCA involves the reduction of the corresponding ketone using a chiral reducing agent. The starting material for the synthesis is 3-chloropropiophenone, which is reacted with lithium aluminum hydride to form the corresponding alcohol. This alcohol is then treated with a chiral reducing agent, such as L-selectride, to form (R)-CPCA.
Scientific Research Applications
(R)-CPCA has been studied for its potential as a psychoactive drug and its effects on the central nervous system. It has been shown to act as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
properties
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWFBWTSUGMNB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704227 |
Source


|
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1168139-40-9 |
Source


|
| Record name | (1R)-1-(3-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)









![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)